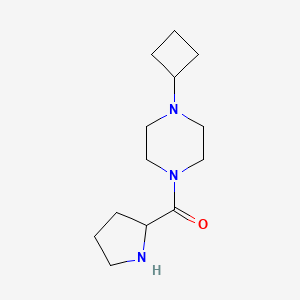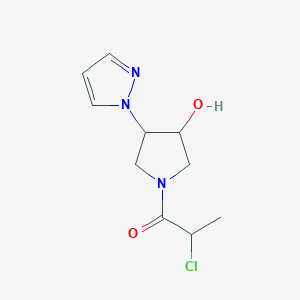
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
説明
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The structure of pyrazole compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
The reaction of pyrazole compounds often involves the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be analyzed using techniques such as IR spectroscopy and 1H NMR .
科学的研究の応用
Synthetic Methodologies and Structural Analyses
Synthesis and Structural Characterization
Pyrazole derivatives have been synthesized and characterized through various spectroscopic techniques, including NMR, IR, and X-ray diffraction, offering insights into the molecular structure and stability of related compounds (Shen et al., 2012). Similar synthetic pathways may be applicable for the compound of interest, highlighting the importance of structural elucidation in understanding compound properties.
Generation of Structurally Diverse Libraries
Through alkylation and ring closure reactions, structurally diverse libraries of compounds, including pyrazoles, have been generated (Roman, 2013). These methodologies could be adapted for the synthesis of "2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one," expanding its potential application in scientific research.
Regioselective Synthesis
The regioselective synthesis of optically active pyrazolylpyridines, utilizing chiral sources for the introduction of quaternary carbon stereocenters, demonstrates advanced synthetic techniques that could be explored for related compounds (Kowalczyk & Skarżewski, 2005). This approach may offer routes to novel derivatives of the compound , potentially with specific optical activities.
Applications in Biological Activities
Antimicrobial Screening
Ultrasonicated synthesis of pyrrolidin-1-yl propenones, including compounds with structural motifs similar to the target compound, has shown antimicrobial activity (Shelke et al., 2009). This suggests potential applications of "2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one" in developing new antimicrobial agents.
Antioxidant and Antimicrobial Activity
Synthesis and analysis of pyrazole derivatives have revealed promising antioxidant and antimicrobial activities, indicating the potential of these compounds in pharmacological applications (Bonacorso et al., 2015). The compound of interest may similarly exhibit bioactivity, warranting further investigation into its therapeutic potential.
作用機序
The mechanism of action of pyrazole compounds often involves binding to specific protein targets. For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
将来の方向性
The future directions in the field of pyrazole compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases, so there is a great importance of heterocyclic ring-containing drugs .
特性
IUPAC Name |
2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7(11)10(16)13-5-8(9(15)6-13)14-4-2-3-12-14/h2-4,7-9,15H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGYHLCDMCBAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)O)N2C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B1478195.png)

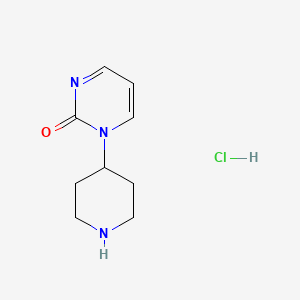
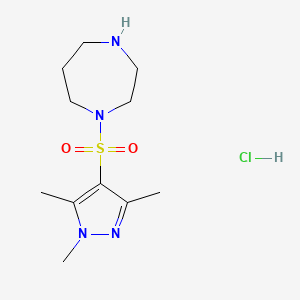
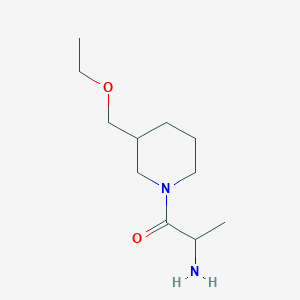

![3,9-Diazaspiro[5.5]undec-3-yl(2-fluorophenyl)methanone hydrochloride](/img/structure/B1478208.png)
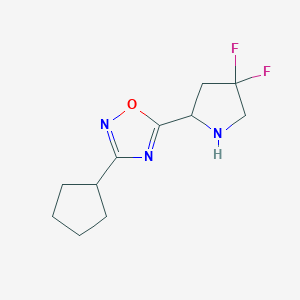

![6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478214.png)
![Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478215.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)

